(E)-2-Methylglutaconic acid

Description

Nomenclature and Stereoisomeric Considerations

(E)-2-Methylglutaconic acid is systematically named (2E)-2-methylpent-2-enedioic acid according to IUPAC nomenclature. hmdb.caebi.ac.uk It is also commonly referred to by several synonyms, including trans-2-Methylglutaconic acid and (2E)-2-Methyl-2-pentenedioic acid. hmdb.ca The "(E)" designation in its name refers to the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.

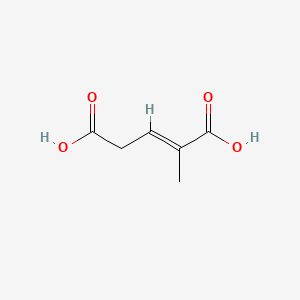

This compound belongs to the class of organic compounds known as methyl-branched fatty acids. hmdb.ca It is an unsaturated dicarboxylic acid with the chemical formula C6H8O4 and an average molecular weight of 144.1253 g/mol . hmdb.ca

This compound has a stereoisomer, (Z)-2-Methylglutaconic acid, where the higher priority groups are on the same side of the double bond. stenutz.eusigmaaldrich.com It is also isomeric with 3-methylglutaconic acid, which exists as (E) and (Z) isomers as well. stenutz.euwikipedia.org Another isomer is 2-methylglutaric acid, which is a saturated dicarboxylic acid. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-2-methylpent-2-enedioic acid hmdb.caebi.ac.uk |

| Synonyms | trans-2-Methylglutaconic acid, this compound, 2-methyl-2-pentenedioic acid |

| CAS Number | 53358-21-7 hmdb.ca |

| Chemical Formula | C6H8O4 hmdb.ca |

| Molecular Weight | 144.13 g/mol |

| InChI Key | JKGHDBJDBRBRNA-DUXPYHPUSA-N hmdb.ca |

Historical Context of Biochemical Identification

The identification of methylglutaconic acids in urine has been pivotal in the characterization of a group of metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). nih.gov These are a heterogeneous group of inborn errors of metabolism characterized by the elevated urinary excretion of 3-methylglutaconic acid. nih.gov While the primary focus of these conditions is on the 3-methyl isomer, the detection of 2-methylglutaconic acid has also been reported in patients with certain organic acidurias. hmdb.casigmaaldrich.com

The first description of a disorder associated with 3-methylglutaconic aciduria was in 1982, in two brothers who presented with a defect in leucine (B10760876) metabolism. nih.govmdpi.com This disorder was later classified as 3-MGA-uria type I, caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase. nih.govmdpi.com

Subsequent research has identified several other types of 3-MGA-urias (Types II-V), which are not directly caused by defects in the leucine catabolism pathway but are associated with mitochondrial dysfunction. nih.govoup.com For instance, Barth syndrome (Type II) is an X-linked disorder characterized by cardiomyopathy and neutropenia, where 3-methylglutaconic aciduria is a consistent feature. nih.gov

The identification of this compound specifically has been noted in the urine of patients with beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia. sigmaaldrich.com Its presence, often alongside other metabolites, is a key diagnostic marker. More recently, 2-methylglutaconic acid has been suggested as a potential biomarker for Glutaric Acidemia Type I, even in patients who are low excretors of the primary diagnostic markers. nih.gov The analytical methods for detecting and quantifying these organic acids in urine, primarily gas chromatography-mass spectrometry (GC-MS), have been crucial for their discovery and for the diagnosis of these metabolic disorders. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylpent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGHDBJDBRBRNA-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009869 | |

| Record name | 2-Methylglutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E)-2-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53358-21-7 | |

| Record name | (2E)-2-Methyl-2-pentenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53358-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylglutaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053358217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylglutaconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of E 2 Methylglutaconic Acid

Role in Leucine (B10760876) Catabolism

The breakdown of leucine, a branched-chain amino acid, is a multistep process occurring within the mitochondria. nih.govnih.gov (E)-2-Methylglutaconic acid is an intermediate metabolite in this pathway, and its accumulation can signify a disruption in one of the key enzymatic steps. nih.govrupahealth.com

Key Enzymatic Steps in Degradation of Leucine to (E)-2-Methylglutaconyl-CoA

The conversion of leucine to (E)-2-Methylglutaconyl-CoA involves a series of sequential enzymatic reactions.

The catabolism of leucine begins with its conversion to α-ketoisocaproate through a transamination reaction catalyzed by branched-chain aminotransferase (BCAT). researchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA. researchgate.netmdpi.com

Isovaleryl-CoA is then oxidized to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD). wikipedia.orgtaylorandfrancis.comresearchgate.net This enzyme is a flavoprotein that plays a crucial role in the third step of the leucine degradation pathway. wikipedia.org A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a condition known as isovaleric acidemia. taylorandfrancis.comresearchgate.net Recent cryo-electron microscopy studies have provided detailed structural insights into human IVD, revealing a "U-shaped" substrate channel that accounts for its specificity for short-chain branched substrates. bioengineer.org

The subsequent step involves the carboxylation of 3-methylcrotonyl-CoA to produce trans-3-methylglutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). wikipedia.orgnih.gov The reaction requires ATP and uses bicarbonate as the carboxyl group source. wikipedia.orgnih.gov MCC is a mitochondrial enzyme composed of two subunits. iastate.edu

trans-3-Methylglutaconyl-CoA is then hydrated to form (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase (AUH), also known as 3-MGC-CoA hydratase. mdpi.comreactome.orguniprot.org This enzyme catalyzes the fifth step in leucine catabolism. nih.govreactome.orguniprot.org Deficiencies in AUH lead to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid, resulting in 3-methylglutaconic aciduria type I. nih.govrupahealth.comnih.gov The final step in this pathway is the cleavage of HMG-CoA by HMG-CoA lyase (HMGCL) to yield acetyl-CoA and acetoacetate (B1235776). mdpi.comnih.gov

Carboxylation of 3-Methylcrotonyl-CoA to trans-3-Methylglutaconyl-CoA

Intermediates and CoA Thioesters within the Leucine Metabolic Pathway

The catabolism of leucine involves a series of coenzyme A (CoA) thioester intermediates. These are highly reactive molecules that are central to the metabolic processing of fatty acids and amino acids. frontiersin.orguni-halle.de The key CoA thioesters in the leucine degradation pathway leading to the formation of (E)-2-Methylglutaconyl-CoA are summarized in the table below.

| Intermediate | Preceding Enzyme | Succeeding Enzyme |

| Isovaleryl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) | Isovaleryl-CoA dehydrogenase (IVD) |

| 3-Methylcrotonyl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA carboxylase (MCC) |

| trans-3-Methylglutaconyl-CoA | 3-Methylcrotonyl-CoA carboxylase (MCC) | 3-Methylglutaconyl-CoA hydratase (AUH) |

| (S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-Methylglutaconyl-CoA hydratase (AUH) | HMG-CoA lyase (HMGCL) |

Interconnections with Isoprenoid Metabolism and the Mevalonate (B85504) Shunt

This compound, more commonly known in the literature as trans-3-methylglutaconic acid, is an intermediate metabolite whose presence is not only linked to the leucine degradation pathway but also to isoprenoid and sterol biosynthesis. nih.govsigmaaldrich.com The connection is primarily explained by a proposed metabolic pathway known as the "mevalonate shunt," which links mitochondrial acetyl-CoA metabolism with the isoprenoid/cholesterol synthesis pathway. nih.govresearchgate.net This shunt becomes particularly significant in certain inborn errors of metabolism, termed secondary 3-methylglutaconic acidurias, where the primary defect is not in the leucine catabolism pathway. mdpi.comnih.gov In these conditions, dysfunction in mitochondrial energy metabolism can lead to an overflow of intermediates from the mevalonate pathway, resulting in the production and excretion of 3-methylglutaconic acid. nih.govnih.gov

Proposed Biochemical Links and Their Significance

Several biochemical mechanisms have been proposed to explain the link between isoprenoid metabolism and the formation of (E)-2-methylglutaconyl-CoA. These hypotheses are crucial for understanding the pathophysiology of secondary 3-methylglutaconic acidurias, where the accumulation of the acid is not dependent on leucine intake. nih.gov

One prominent theory suggests that intermediates from the isoprenoid biosynthesis pathway are diverted into the leucine degradation pathway. nih.gov Specifically, dimethylallyl pyrophosphate, an isoprenoid precursor, is hypothesized to be dephosphorylated to its corresponding alcohol, oxidized to 3-methylcrotonic acid, and subsequently activated with coenzyme A (CoA) to form 3-methylcrotonyl-CoA. mdpi.comnih.govsemanticscholar.org This intermediate is then carboxylated to produce (E)-2-methylglutaconyl-CoA (trans-3-methylglutaconyl-CoA). mdpi.comnih.gov

Another proposed link involves the enzyme HMG-CoA synthase. In conditions with low plasma cholesterol, this enzyme may be induced, leading to increased levels of HMG-CoA. nih.gov This HMG-CoA can then be dehydrated by the enzyme 3-methylglutaconyl-CoA hydratase to form (E)-2-methylglutaconyl-CoA, reversing a step in the leucine degradation pathway. nih.gov The significance of these proposed links is that they provide a metabolic explanation for the elevated levels of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism, where the leucine degradation pathway itself is not defective. nih.gov

Table 1: Proposed Biochemical Links Between Isoprenoid Metabolism and this compound Formation

| Proposed Link | Description | Key Intermediates | Significance |

|---|---|---|---|

| Mevalonate Shunt (via Dimethylallyl Pyrophosphate) | Isoprenoid precursors are shunted into the leucine catabolism pathway. Dimethylallyl pyrophosphate is converted to 3-methylcrotonyl-CoA. mdpi.comnih.govsemanticscholar.org | Dimethylallyl pyrophosphate, 3-Methylcrotonic acid, 3-Methylcrotonyl-CoA | Explains the origin of 3-methylglutaconic acid in metabolic disorders unrelated to leucine catabolism, such as Barth Syndrome. mdpi.comnih.gov |

| HMG-CoA Dehydration | Increased levels of HMG-CoA (a cholesterol precursor) are reversibly dehydrated to (E)-2-methylglutaconyl-CoA by 3-methylglutaconyl-CoA hydratase. nih.gov | HMG-CoA | Provides an alternative route for (E)-2-methylglutaconyl-CoA synthesis when HMG-CoA levels are elevated, for instance, in Smith-Lemli-Opitz syndrome. nih.gov |

Isomerization Dynamics in Metabolic Contexts

While enzymatic reactions in the leucine and acetyl-CoA diversion pathways exclusively produce the trans isomer, (E)-2-methylglutaconyl-CoA, urine from individuals with 3-methylglutaconic aciduria contains both cis and trans isomers. mdpi.comnih.gov This observation points to the existence of isomerization dynamics in metabolic contexts. Research has shown that (E)-2-methylglutaconyl-CoA is an inherently unstable molecule that can undergo non-enzymatic isomerization to its cis diastereomer, (Z)-2-methylglutaconyl-CoA, under physiological conditions. mdpi.comnih.gov This spontaneous conversion is a critical step, as the two isomers have different chemical reactivities and subsequent metabolic fates. wiley.com

Conversion Pathways of trans- and cis-Methylglutaconyl-CoA

The conversion pathway from the trans to the cis isomer of methylglutaconyl-CoA is a non-enzymatic process that is fundamental to the downstream metabolic consequences observed in 3-methylglutaconic acidurias. nih.govmdpi.com

The key steps in this pathway are:

Isomerization : (E)-2-methylglutaconyl-CoA (trans-3MGC-CoA) undergoes non-enzymatic isomerization to (Z)-2-methylglutaconyl-CoA (cis-3MGC-CoA). mdpi.comnih.gov This reaction is thought to occur slowly under physiological temperature and conditions. nih.govwiley.com

Intramolecular Cyclization : The cis isomer is structurally positioned to undergo intramolecular cyclization. mdpi.com Unlike the trans isomer, which is sterically hindered, the cis form allows for the formation of a reactive cyclic anhydride (B1165640), cis-3-methylglutaconic anhydride, with the release of coenzyme A. nih.govwiley.commdpi.com This step is a prerequisite for the subsequent reactions. wiley.com

Fates of the Anhydride : The newly formed cis-3-methylglutaconic anhydride has two primary fates:

Hydrolysis : It can react with water (hydrolyze) to form cis-3-methylglutaconic acid. nih.govmdpi.comresearchgate.net This reaction sequence provides a plausible explanation for the presence of the cis isomer in the urine of affected individuals. wiley.commdpi.com

Protein Acylation : The reactive anhydride can undergo nucleophilic attack by the amino groups of lysine (B10760008) residues on proteins, forming a covalent adduct. This process is known as protein 3MGCylation. mdpi.commdpi.comnih.gov

This sequence of non-enzymatic reactions explains how the accumulation of the enzymatically produced (E)-2-methylglutaconyl-CoA can lead to the formation of both cis-3-methylglutaconic acid and post-translationally modified proteins. mdpi.com

Table 2: Summary of Isomerization and Conversion of Methylglutaconyl-CoA

| Step | Reactant | Product(s) | Nature of Reaction | Significance |

|---|---|---|---|---|

| 1. Isomerization | (E)-2-Methylglutaconyl-CoA (trans-3MGC-CoA) | (Z)-2-Methylglutaconyl-CoA (cis-3MGC-CoA) | Non-enzymatic, spontaneous. nih.govnih.gov | Enables the subsequent cyclization reaction, as the trans-isomer cannot cyclize. wiley.com |

| 2. Intramolecular Cyclization | (Z)-2-Methylglutaconyl-CoA (cis-3MGC-CoA) | cis-3-Methylglutaconic anhydride + Coenzyme A | Non-enzymatic, intramolecular catalysis. nih.govmdpi.com | Forms a highly reactive intermediate. |

| 3. Anhydride Reaction | cis-3-Methylglutaconic anhydride | cis-3-Methylglutaconic acid | Hydrolysis. mdpi.comresearchgate.net | Explains the presence of the cis-isomer in urine during 3-MGA-uria. wiley.com |

| 3MGCylated proteins | Nucleophilic attack by protein lysine residues. mdpi.comresearchgate.net | Leads to post-translational modification of proteins, which may contribute to cellular pathology. |

Enzymology of E 2 Methylglutaconic Acid Metabolism

3-Methylglutaconyl-CoA Hydratase (AUH/3-MGCH)

3-Methylglutaconyl-CoA hydratase (EC 4.2.1.18), also known as AUH, is a mitochondrial enzyme that plays a pivotal role in the leucine (B10760876) degradation pathway. uniprot.orgwikipedia.org It is recognized as a dual-role protein, possessing both enzymatic and RNA-binding capabilities. wikipedia.orgresearchgate.net Mutations in the gene encoding this enzyme are linked to 3-Methylglutaconic Aciduria (MGCA) Type 1, an inborn error of leucine metabolism. wikipedia.orgnih.govresearchgate.net

The primary catalytic function of AUH in leucine metabolism is the reversible hydration of 3-methylglutaconyl-CoA (3-MG-CoA) to form (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). uniprot.orgresearchgate.net The reaction equilibrium strongly favors hydration, though the reverse reaction (dehydration of HMG-CoA) can occur, particularly when metabolic dysfunctions lead to an accumulation of HMG-CoA. uniprot.orgmdpi.com

The catalytic mechanism involves specific residues within the enzyme's active site. The substrate is activated by polarization through a hydrogen bond. ebi.ac.uk Key catalytic residues include Glutamate-189 (Glu189), which acts as a general base to activate a water molecule for nucleophilic attack on the C3 atom of the substrate, and Glutamate-209 (Glu209), which acts as a general acid, donating a proton to the C2 atom. ebi.ac.uk

While its principal substrate is (E)-3-methylglutaconyl-CoA, AUH exhibits activity towards other substrates. It efficiently hydrates (E)-glutaconyl-CoA and, to a lesser degree, can act on 3-methylcrotonyl-CoA and crotonyl-CoA. uniprot.orgnih.gov The enzyme also possesses itaconyl-CoA hydratase activity, converting itaconyl-CoA to citramalyl-CoA. uniprot.org

Table 1: Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase (AUH)

This table presents the kinetic data for the purified gene product of AUH with different CoA substrates.

| Substrate | Vmax (U·mg⁻¹) | Km (µM) | kcat (s⁻¹) |

| (E)-3-Methylglutaconyl-CoA | 3.9 | 8.3 | 5.1 |

| (E)-Glutaconyl-CoA | 1.1 | 2.4 | 1.4 |

| Data sourced from biochemical characterization studies. nih.gov |

The AUH enzyme is encoded by the AUH gene, located on human chromosome 9. wikipedia.org The gene provides the instructions for producing the 32 kDa enzyme, which is primarily found in the mitochondria of tissues such as the kidney, liver, and heart. wikipedia.orgmedlineplus.gov

Structurally, AUH belongs to the enoyl-CoA hydratase/isomerase superfamily. wikipedia.org Unlike other members of this family, it assembles into a hexameric structure, specifically a dimer of trimers. wikipedia.org A notable feature of its surface is a positive charge, which contrasts with the typically negative charge seen on other enzymes in its class. wikipedia.org

Mutations in the AUH gene are the cause of 3-methylglutaconic aciduria type I. researchgate.netscite.ai At least 11 different mutations have been identified, including missense, splicing, and deletion mutations. wikipedia.orgmedlineplus.gov These mutations lead to a significant reduction or complete absence of enzyme activity. medlineplus.gov For example, the missense mutation c.719C>T, resulting in an A240V amino acid substitution, produces an enzyme with only 9% of the wild-type's hydratase activity. nih.gov This deficiency disrupts the leucine catabolic pathway, causing the accumulation and excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. wikipedia.orgnih.gov

Catalytic Mechanism and Substrate Specificity

3-Methylcrotonyl-CoA Carboxylase (3MCCase)

3-Methylcrotonyl-CoA carboxylase (MCC; EC 6.4.1.4) is another key mitochondrial enzyme in the catabolism of the branched-chain amino acid leucine. wikipedia.orgsemanticscholar.org It catalyzes the step immediately preceding the reaction mediated by AUH. semanticscholar.org

The function of 3MCCase is to catalyze the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to yield 3-methylglutaconyl-CoA. wikipedia.orgsemanticscholar.orgnih.gov This reaction is a critical step in the breakdown pathway of leucine. wikipedia.org

3MCCase is a member of the biotin-dependent carboxylase family. nih.gov Its catalytic activity requires two essential cofactors:

Biotin (B1667282): This vitamin is covalently bound to the enzyme and serves as a carrier for the carboxyl group. wikipedia.orgnih.gov

ATP: The hydrolysis of ATP provides the energy to activate bicarbonate, which is the source of the carboxyl group transferred to the substrate. wikipedia.orgbiorxiv.org

The reaction mechanism occurs in two sequential steps. First, the biotin carboxylase (BC) domain of the enzyme catalyzes the carboxylation of the biotin cofactor using bicarbonate and ATP. biorxiv.orgnih.gov Second, the carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to the substrate, 3-methylcrotonyl-CoA, to form 3-methylglutaconyl-CoA. nih.govnih.gov The enzyme is a heteromeric complex, typically composed of α and β subunits, where the α subunit contains the biotin cofactor. semanticscholar.orgnih.gov

Ancillary Enzymes in Related Biochemical Pathways

The metabolism of branched-chain amino acids is complex, involving numerous enzymes. Deficiencies in enzymes outside of the direct leucine pathway can also lead to the accumulation of related metabolites.

Acetyl-CoA C-acyltransferase (ACAT), also known as β-ketothiolase (EC 2.3.1.9), is an enzyme involved in the final step of isoleucine catabolism. hmdb.ca While not directly in the leucine pathway, its deficiency can lead to the urinary excretion of (E)-2-methylglutaconic acid. hmdb.casigmaaldrich.com ACAT catalyzes the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. nih.gov A defect in this enzyme causes a metabolic block, leading to the accumulation of isoleucine metabolites. hmdb.casigmaaldrich.com

3-Hydroxy-3-methylglutaryl-CoA Synthase and Lyase Activities

The enzymes 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase and HMG-CoA lyase play pivotal roles in both the synthesis of ketone bodies and the degradation of the branched-chain amino acid leucine. wikipedia.orgnih.gov

3-Hydroxy-3-methylglutaryl-CoA Synthase (HMG-CoA Synthase):

Mitochondrial HMG-CoA synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. hmdb.canih.gov This is a crucial step in the pathway of ketogenesis, which provides an alternative energy source for tissues, particularly the brain, during periods of fasting or low glucose availability. medlineplus.gov In the context of secondary 3-methylglutaconic aciduria, where there are no defects in the leucine degradation pathway, an accumulation of acetyl-CoA can occur due to impaired mitochondrial energy metabolism. nih.govmdpi.com This excess acetyl-CoA can then be diverted through a series of reactions initiated by acetoacetyl-CoA thiolase and HMG-CoA synthase 2 to produce HMG-CoA. nih.govmdpi.com

3-Hydroxy-3-methylglutaryl-CoA Lyase (HMG-CoA Lyase):

HMG-CoA lyase is a mitochondrial enzyme that catalyzes the final step in both ketogenesis and leucine catabolism. wikipedia.orgnih.govmdpi.com It cleaves HMG-CoA to produce acetoacetate (B1235776) and acetyl-CoA. wikipedia.orgnih.gov Acetoacetate is a primary ketone body. medlink.com

Deficiency in HMG-CoA lyase activity, caused by mutations in the HMGCL gene, leads to the autosomal recessive disorder 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. wikipedia.orgmedlineplus.gov This condition disrupts both ketogenesis and the breakdown of leucine. medlink.comredalyc.org The inability to properly process leucine and synthesize ketone bodies results in the accumulation of upstream metabolites, including 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid. medlink.com This accumulation can lead to metabolic acidosis and hypoglycemia. medlineplus.gov In cases of HMG-CoA lyase deficiency, the buildup of HMG-CoA can be reversibly dehydrated back to trans-3-methylglutaconyl-CoA by 3-methylglutaconyl-CoA hydratase. mdpi.com

Table 1: Key Enzymes in HMG-CoA Metabolism

| Enzyme | Gene | EC Number | Function | Associated Condition |

|---|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-CoA Synthase, mitochondrial | HMGCS2 | 2.3.3.10 | Condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. hmdb.ca | 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency hmdb.ca |

| 3-Hydroxy-3-methylglutaryl-CoA Lyase | HMGCL | 4.1.3.4 | Cleaves HMG-CoA into acetoacetate and acetyl-CoA. wikipedia.org | 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency wikipedia.org |

Branched-Chain Amino Acid Aminotransferase and Dehydrogenase Systems

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is initiated by two common enzymatic steps involving aminotransferases and a dehydrogenase complex. nih.govmdpi.com

Branched-Chain Amino Acid Aminotransferases (BCATs):

The first step in BCAA degradation is a reversible transamination catalyzed by branched-chain amino acid aminotransferases (BCATs). nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785). mdpi.com There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). mdpi.com Unlike many other amino acids, the initial breakdown of BCAAs occurs predominantly in skeletal muscle rather than the liver, due to lower hepatic BCAT activity. mdpi.com

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex:

Following transamination, the resulting BCKAs undergo irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govcocukmetabolizma.com This multi-enzyme complex converts the BCKAs into their respective acyl-CoA derivatives. mdpi.com The BCKDH complex is a critical regulatory point in BCAA metabolism, committing these amino acids to their oxidative breakdown pathways. nih.gov

Table 2: Enzymes of the Initial Steps of BCAA Catabolism

| Enzyme System | Key Components/Isoforms | EC Number | Function |

|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase (BCAT) | BCAT1 (cytosolic), BCAT2 (mitochondrial) | 2.6.1.42 | Reversible transamination of BCAAs to form branched-chain α-keto acids (BCKAs). mdpi.comnih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | E1 (decarboxylase), E2 (transacylase), E3 (dehydrogenase) | 1.2.4.4 | Irreversible oxidative decarboxylation of BCKAs to their corresponding acyl-CoA derivatives. nih.govcocukmetabolizma.com |

Chemical Synthesis and Derivatization Strategies for E 2 Methylglutaconic Acid

Synthetic Methodologies for (E)-2-Methylglutaconic Acid

The preparation of this compound can be approached through various synthetic routes, often starting from readily available precursors. A common strategy involves the hydrolysis of 2-methylglutaronitrile (B1199711) to 2-methylglutaric acid, which can then be further processed. rsc.org Another method utilizes diethyl malonate and methyl methacrylate (B99206) as starting materials, which react in the presence of a KF/Al₂O₃ catalyst, followed by hydrolysis and decarboxylation to yield 2-methylglutaric acid. The conversion of 2-methylglutaric acid to its dimethyl ester derivative is also a documented process. google.com

Achieving stereocontrol to favor the (E)-isomer is a critical challenge in the synthesis of 2-methylglutaconic acid and its analogues. Researchers have developed several strategies to address this, including catalytic hydrogenations and stereoselective olefination reactions.

One prominent method is the rhodium-catalyzed asymmetric hydrogenation of dimethyl 2-methyleneglutarate. doi.org This approach has been explored with various chiral ligands to induce enantioselectivity. doi.org An extensive screening of ligands revealed that the bidentate P-ligand BINAP and the monodentate P-ligand FAPhos provided good enantioselectivities of 94% ee and 92% ee, respectively. doi.org The solvent was also found to play a crucial role, with CH₂Cl₂ proving to be optimal. doi.org

Another effective strategy for constructing the E-olefin is the Julia-Kocienski olefination. researchgate.net Furthermore, a highly (E)-stereoselective, one-pot synthesis for related α,β-unsaturated esters has been developed, achieving over 99% selectivity. rsc.org This method involves a mild triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates formed from the Perkow reaction between 4-chloroacetoacetates and phosphites. rsc.org

| Method | Substrate | Catalyst/Reagent | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Dimethyl 2-methyleneglutarate | Rh-catalyst with BINAP or FAPhos ligand | Catalytic method for producing chiral glutarates. | Up to 94% ee | doi.org |

| Julia-Kocienski Olefination | Not specified | Not specified | Effective for construction of E-olefins. | High E-selectivity | researchgate.net |

| Perkow Reaction & 1,3-Hydrogen Migration | 4-chloroacetoacetates and phosphites | Triethylamine | One-pot synthesis for (E)-α,β-unsaturated esters. | >99% (E)-selectivity | rsc.org |

Synthesis of Methylglutaconic Acid Derivatives and Analogues

The synthesis of derivatives and analogues of methylglutaconic acid is essential for exploring structure-activity relationships and for developing new molecules with potential applications in medicinal chemistry and materials science. acs.orgrsc.org

Chemically modified analogues of glutaconic and glutaric acids are synthesized to serve as tools in chemical and biological research. For instance, a series of (E)-2-benzylideneglutarate derivatives were prepared to extend the scope of substrates for asymmetric hydrogenation studies. doi.org This involved a modified Baylis-Hillman reaction followed by acetylation and a palladium-catalyzed reaction with (methoxycarbonyl-methylene)triphenylphosphorane. doi.org

Chemoenzymatic approaches have proven highly effective for generating a variety of glutamic acid analogues, which share a structural relationship with methylglutaconic acid. researchgate.net By using enzymes like branched-chain aminotransferase (BCAT) from Escherichia coli, researchers have synthesized numerous 3- and 4-substituted glutamic acid analogues. researchgate.net These compounds are invaluable for investigating the specificity of glutamate (B1630785) receptors in the central nervous system. researchgate.net Another innovative strategy involves the remodeling of 3-methylglutaric anhydride (B1165640) through a stereocontrolled reaction with 1,3-azadienes to produce complex, multi-substituted 2-oxopiperidines, which are highly sought-after scaffolds in drug discovery. rsc.org

| Parent Compound | Analogue Synthesized | Synthetic Approach | Research Purpose | Reference |

|---|---|---|---|---|

| Dimethyl 2-methyleneglutarate | (E)-2-Benzylideneglutarate derivatives | Modified Baylis-Hillman reaction and Pd-catalyzed coupling | Substrate scope extension for asymmetric hydrogenation | doi.org |

| 2-Oxoglutaric acids | 3- and 4-substituted L-glutamic acid analogues | Chemoenzymatic synthesis using branched-chain aminotransferase (BCAT) | Study of glutamate receptor specificity | researchgate.net |

| 3-Methylglutaric anhydride | Functionalized 2-oxopiperidines | Stereocontrolled annulation with 1,3-azadienes | Creation of sp3-enriched scaffolds for drug discovery | rsc.org |

The control and investigation of isomeric forms (both geometric E/Z isomers and stereoisomers) are central themes in the synthesis of methylglutaconic acid derivatives. Synthetic strategies often show a distinct preference for one isomer over another. For example, the synthesis of dimethyl (E)-2-benzylideneglutarates via a palladium-catalyzed reaction predominantly yields the (E)-isomer. doi.org

In some cases, achieving high stereoselectivity can be challenging, resulting in isomeric mixtures. The ring-opening of 2-methylglutaric anhydride, for instance, can occur at two different positions, leading to the formation of isomeric products and affecting the purity of the final compound. rsc.org Similarly, while the synthesis of certain (Z)-2-oxyenamides proceeds with high stereoselectivity, N-methylated derivatives often yield a mixture of E and Z isomers. rptu.de Computational studies, such as Density Functional Theory (DFT), have been employed to understand the thermodynamic preferences that dictate these outcomes, revealing that intramolecular hydrogen bonding can stabilize specific enolate intermediates, thereby favoring the formation of the Z-isomer. rptu.de

Even when a reaction produces a mixture, the isomers can sometimes be separated. A stereoretentive synthesis of an α,β-unsaturated ester derived from 2-chloroacetoacetate yielded an (E)-rich mixture, from which both the (E) and (Z) isomers could be readily isolated. rsc.org

| Reaction/System | Key Observation | Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed synthesis of 2-benzylideneglutarates | The reaction predominantly forms one geometric isomer. | (E)-isomer favored | doi.org |

| Ring-opening of 2-methylglutaric anhydride | Nucleophilic attack can occur at two carbonyl positions. | Formation of isomeric products | rsc.org |

| Synthesis of N-methylated 2-oxyenamides | Lack of N-H bond prevents stabilization of a single intermediate. | Mixture of (E) and (Z) isomers | rptu.de |

| Synthesis of α,β-unsaturated esters from 2-chloroacetoacetate | The reaction produces a stereoretentive, but mixed, product. | (E)-rich mixture; isomers separable | rsc.org |

Analytical Methodologies for Research and Quantification of E 2 Methylglutaconic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (E)-2-Methylglutaconic acid from complex biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

GC-MS is a widely used method for the analysis of organic acids, including this compound, in bodily fluids. nih.gov This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Detailed Research Findings:

Urinary organic acid analysis by GC-MS is a fundamental tool for screening for inborn errors of metabolism. nih.govnih.gov For the analysis of this compound, urine samples are typically prepared through extraction with an organic solvent like ethyl acetate, followed by a derivatization step. nih.gov Derivatization is necessary to make the non-volatile organic acids amenable to GC analysis. A common method involves the use of silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide-trichloromethylsilane (BSTFA-TCMS). wiley.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tohoku.ac.jp The column separates the different compounds based on their boiling points and interactions with the stationary phase. tohoku.ac.jp As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification. tohoku.ac.jp

Interestingly, GC-MS analysis of even a pure standard of trans-3-methylglutaconic acid often reveals two peaks, corresponding to both the cis and trans isomers. wiley.commdpi.com This indicates that isomerization can occur during the analytical process, a factor that must be considered when interpreting results. wiley.com

GC-MS Method Parameters Example

| Parameter | Value |

|---|---|

| Column | DB-5 ms (B15284909) (30 m x 0.250 mm i.d., 0.250 μm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 230°C |

| Carrier Gas | Helium |

| Oven Program | Initial 80°C, ramp 10°C/min to 270°C, hold for 10 min |

| Derivatization Agent | BSTFA:TCMS (99:1) in anhydrous pyridine |

This table presents an example of GC-MS parameters used for the analysis of 3-methylglutaconic acid isomers. wiley.com

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound. It is particularly useful for assessing the purity of the compound and can be employed for quantification in various samples. sigmaaldrich.com

Detailed Research Findings:

Commercial preparations of this compound often specify a purity of ≥98.0% as determined by HPLC. sigmaaldrich.com The technique separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of organic acids, reverse-phase HPLC is commonly used. jci.org In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) with an acid modifier like formic acid. nih.govnih.gov Detection is often achieved using an ultraviolet (UV) detector, as the double bond in this compound allows it to absorb UV light.

A new assay for 3-methylglutaconyl-CoA hydratase was developed using reverse-phase HPLC to separate the reaction products. jci.org This involved hydrolyzing the acyl-CoA esters to their free acids before separation. jci.org However, it was noted that the base hydrolysis step could cause considerable isomerization of the free 3-methylglutaconic acid. jci.org

HPLC System Example

| Component | Specification |

|---|---|

| Column | Ion Exchange Column (IEC) |

| Mobile Phase | Sodium citrate (B86180) buffer |

| Detection | Post-column derivatization with ninhydrin (B49086) and photometric detection |

| Internal Standard | Norleucine |

This table outlines a typical HPLC setup for amino acid analysis, which can be adapted for organic acids like glutamic acid and its derivatives. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. aipublications.com This makes it an increasingly popular choice for the rapid and accurate quantification of organic acids in complex biological matrices. nih.gov

Detailed Research Findings:

LC-MS methods have been developed for the characterization and quantification of a wide range of metabolites, including this compound, in biological extracts. aipublications.com These methods offer high sensitivity and the ability to detect both known and unexpected compounds. aipublications.com

A fully automated LC-MS/MS system has been developed for the quantitative analysis of 19 serum organic acids, including those relevant to organic acidemias. semanticscholar.orgnih.gov This system utilizes derivatization with 3-Nitrophenylhydrazine to enhance the detection of the organic acids. semanticscholar.org The derivatized compounds are then separated on a reverse-phase column and detected using electrospray ionization in the negative-ion mode. nih.gov This automated approach significantly reduces sample processing time, making it suitable for clinical laboratory settings. semanticscholar.org

Another LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) method has been established for the fast and accurate quantitative analysis of 71 biomarkers for inborn errors of metabolism. nih.gov This method uses a simple sample preparation and a short experimental time, with data analysis facilitated by automatic calculation of z-scores. nih.gov

LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| Chromatography | Reversed-phase (RP)-LC |

| Mobile Phase A | 0.1% v/v formic acid in water |

| Mobile Phase B | 0.1% formic acid in 95% acetonitrile/5% water |

| Mass Spectrometer | Q-Exactive Orbitrap or QTOF |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

This table provides a general overview of LC-MS parameters used for the analysis of organic acids. nih.govnih.govacs.org

Spectroscopic Approaches

Spectroscopic techniques provide valuable information about the molecular structure of this compound and can also be used for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. It can also be used for quantitative analysis.

Detailed Research Findings:

¹H-NMR (proton NMR) spectroscopy has been used to study the isomerization of 3-methylglutaconic acid. wiley.com The spectra of the cis and trans isomers show distinct chemical shifts for the methyne, methylene, and methyl protons. wiley.com For instance, in D₂O, the predicted ¹H NMR spectrum of this compound shows characteristic peaks that can be used for its identification. hmdb.ca

NMR studies have been instrumental in determining the ratio of cis to trans isomers of 3-methylglutaconic acid in the urine of patients with 3-methylglutaconic aciduria, revealing a ratio of approximately 2:1 (cis to trans). wiley.commdpi.com This finding was crucial in understanding the in vivo behavior of this metabolite. The ratio of the isomers can be calculated by integrating the respective methyl proton resonances in the ¹H-NMR spectrum. wiley.com

Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Chemical Shift (ppm) |

|---|---|

| CH | ~6.7 |

| CH₂ | ~3.3 |

| CH₃ | ~2.1 |

This table is based on predicted NMR data and provides an example of the expected chemical shifts. hmdb.ca

Enzymatic Assays for Metabolic Activity

Enzymatic assays are used to measure the activity of enzymes involved in the metabolic pathway of this compound, such as 3-methylglutaconyl-CoA hydratase (AUH). jci.orgnih.gov These assays are critical for diagnosing inborn errors of metabolism associated with this compound.

Detailed Research Findings:

A key enzyme in the leucine (B10760876) degradation pathway is 3-methylglutaconyl-CoA hydratase, which catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA. nih.govnih.gov A deficiency in this enzyme leads to 3-methylglutaconic aciduria type I. nih.gov

Several assays have been developed to measure the activity of this enzyme in patient samples, such as fibroblast homogenates. jci.orgnih.gov One such assay uses a synthesized radiolabeled substrate, [5-¹⁴C]3-methylglutaconyl-CoA. jci.org The rate of conversion of the substrate to its product is measured by separating the compounds using reverse-phase HPLC and quantifying the radioactivity. jci.org

The kinetic properties of the human 3-methylglutaconyl-CoA hydratase have been characterized, showing that (E)-3-MG-CoA is a preferred substrate. nih.gov These enzymatic assays are essential for confirming a diagnosis of 3-methylglutaconic aciduria type I and for studying the effects of mutations on enzyme function. nih.gov

Kinetic Parameters of Human 3-Methylglutaconyl-CoA Hydratase

| Substrate | Vₘₐₓ (U·mg⁻¹) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) |

|---|---|---|---|

| (E)-3-MG-CoA | 3.9 | 8.3 | 5.1 |

| (E)-Glutaconyl-CoA | 1.1 | 2.4 | 1.4 |

This table summarizes the kinetic data for the purified gene product of AUH with different CoA-substrates. nih.gov

Biological Roles and Distribution in Non Human Systems

Occurrence and Metabolism in Microorganisms

(E)-2-Methylglutaconic acid is an intermediate metabolite in the microbial world, primarily associated with the catabolism of branched-chain amino acids like leucine (B10760876). nih.govresearchgate.net In various bacteria, the breakdown of leucine generates intermediates that lead to the formation of (E)-2-methylglutaconyl-CoA. researchgate.netmdpi.com For instance, some bacteria metabolize isovalerate, a branched-chain fatty acid, via isovaleryl-CoA, which is an intermediate in the leucine degradation pathway that ultimately can lead to this compound. researchgate.net

The formation pathway in many microorganisms mirrors the one found in mammals. Leucine is converted through several steps to 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA (3-MG-CoA). mdpi.comcsic.es This is then hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). csic.esnih.gov In some microorganisms, under certain metabolic conditions, 3-MG-CoA can be converted to this compound. The degradation of this acid typically involves its conversion back to intermediates of central metabolism, such as acetyl-CoA and acetoacetate (B1235776). csic.es

A study on Lactiplantibacillus plantarum noted a positive correlation with this compound, suggesting its involvement in the metabolic activities of this bacterium, which is relevant in settings like silage fermentation. nih.gov

Table 1: Key Enzymes and Intermediates in Microbial Leucine Catabolism Leading to this compound

| Enzyme/Intermediate | Role |

|---|---|

| Leucine | Starting amino acid |

| Isovaleryl-CoA | An early intermediate in leucine breakdown researchgate.net |

| 3-Methylcrotonyl-CoA | Precursor to 3-methylglutaconyl-CoA mdpi.com |

| 3-Methylglutaconyl-CoA Carboxylase | Catalyzes the formation of 3-methylglutaconyl-CoA mdpi.com |

In the yeast Saccharomyces cerevisiae, a widely used model organism, metabolites are known to regulate cellular physiology by interacting with proteins. nih.gov S. cerevisiae can utilize various carbon sources, but its metabolism is tightly regulated, often switching between respiration and fermentation based on glucose availability. embopress.orgnih.gov While not a central metabolite, the presence of organic acids like this compound can be linked to specific metabolic states, particularly those involving mitochondrial function and amino acid catabolism. frontiersin.orgmdpi.com The accumulation of intermediates from the leucine degradation pathway can occur if downstream enzymes are deficient or if metabolic flux is altered, potentially impacting mitochondrial homeostasis. csic.es

Microorganisms are powerful platforms for the bio-based production of a wide array of chemicals, including organic acids. nih.govmdpi.com Metabolic engineering and synthetic biology approaches have been revolutionary in developing microbial cell factories for producing valuable compounds. nih.govresearchgate.net this compound, as a dicarboxylic acid, shares characteristics with other platform chemicals like itaconic acid, which are used as co-monomers in polymer production. nih.gov

The potential exists to engineer microorganisms such as Escherichia coli or Saccharomyces cerevisiae to overproduce this compound from renewable feedstocks. researchgate.net This could involve redirecting the flux from the leucine degradation pathway or other central metabolic routes towards the target molecule. Such microbial production offers a sustainable alternative to petrochemical-based processes. nih.gov Furthermore, whole-cell biotransformation could be employed to convert specific substrates into this compound or its derivatives. mdpi.com

Roles in Microbial Physiology and Metabolism, e.g., in Saccharomyces cerevisiae

Presence and Significance in Plant Systems

This compound has been identified in plant species, notably in grapes (Vitis vinifera). semanticscholar.orgfoodb.ca The composition of organic acids in grapes is complex and crucial for the final quality of wine, influencing its taste, stability, and sensory profile. mdpi.comgencowinemakers.com While major acids like tartaric and malic acid dominate, a host of minor organic acids contribute to the wine's character. mdpi.com The presence of this compound in grapes and consequently in wine suggests it is a natural metabolite of the plant, although its specific biosynthetic pathway and physiological role in plants like Vitis vinifera are less characterized compared to microbial and mammalian systems. semanticscholar.orgresearchgate.net Its concentration can be influenced by factors such as grape cultivar, geographical origin, and viticultural practices. mdpi.com

Role as a General Mammalian Metabolite in Fundamental Biochemical Processes

In mammals, this compound is recognized as an intermediate in the mitochondrial catabolism of the essential branched-chain amino acid, leucine. nih.govrupahealth.com This pathway is a fundamental process for energy production. The breakdown of leucine proceeds through several enzymatic steps to produce acetyl-CoA and acetoacetate. csic.esresearchgate.net

A key enzyme in this pathway is 3-methylglutaconyl-CoA hydratase, encoded by the AUH gene, which converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govmdpi.comorpha.net When this enzyme is deficient, as seen in the inborn error of metabolism known as 3-methylglutaconic aciduria type I, upstream metabolites accumulate. nih.govmdpi.comorpha.net This leads to the increased urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid. nih.govnih.gov

Under normal physiological conditions, the formation of this compound is a minor event. However, its presence, even at low levels, signifies the activity of the leucine degradation pathway, which is crucial for cellular energy and the turnover of proteins. nih.govnih.gov In some situations of mitochondrial dysfunction not directly related to leucine catabolism, an accumulation of acetyl-CoA can drive a reverse pathway, leading to the synthesis of HMG-CoA and subsequently 3-methylglutaconyl-CoA, which can then be hydrolyzed to 3-methylglutaconic acid. mdpi.comnih.gov

Table 2: Mammalian Leucine Catabolism Pathway and Associated Compounds

| Compound | Role/Significance |

|---|---|

| Leucine | Essential branched-chain amino acid, the starting point of the pathway. rupahealth.com |

| 3-Methylglutaconyl-CoA | Intermediate metabolite; its accumulation can lead to the formation of this compound. nih.gov |

| 3-Methylglutaconyl-CoA hydratase | Enzyme that catalyzes the conversion of 3-methylglutaconyl-CoA to HMG-CoA; its deficiency causes 3-methylglutaconic aciduria type I. nih.govorpha.net |

| 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | A key intermediate in both leucine catabolism and cholesterol synthesis. nih.gov |

| Acetyl-CoA | A final product of leucine catabolism, feeding into the Krebs cycle for energy. csic.es |

Industrial and Biotechnological Applications of E 2 Methylglutaconic Acid Non Medical

Utilization as a Chemical Building Block

As a dicarboxylic acid, (E)-2-Methylglutaconic acid serves as a versatile monomer and intermediate in the synthesis of various polymers and chemical formulations. Its reactivity allows for its incorporation into polymer backbones and for its use in modifying the properties of existing materials.

Applications in Material Processing

This compound and its derivatives have potential applications in material processing, particularly in the realm of polymers. Dicarboxylic acids are known to be used in the synthesis of polyesters and as plasticizers. europa.eumdpi.com

One of the key areas of interest is its use as a comonomer in the production of polyesters. europa.eugoogle.com The inclusion of this compound into a polyester (B1180765) chain can influence the final properties of the material, such as its flexibility, thermal stability, and biodegradability. The methyl group on the carbon backbone can disrupt the polymer chain packing, potentially leading to materials with lower crystallinity and increased flexibility.

Furthermore, dicarboxylic acids and their esters are widely investigated as plasticizers for polymers like polyvinyl chloride (PVC). mdpi.comnih.gov Plasticizers are additives that increase the flexibility and durability of a material. While esters of dicarboxylic acids are more commonly used, the acids themselves can also exert a plasticizing effect by interacting with polymer chains and reducing intermolecular forces. nih.gov Studies on other dicarboxylic acids have shown they can lower the processing temperatures of polymers, which is a significant advantage in manufacturing. nih.gov

| Application Area | Potential Role of this compound | Research Findings on Related Compounds |

| Polyester Synthesis | As a comonomer to modify polymer properties. europa.eugoogle.com | Long-chain dicarboxylic acids are used as monomers for polyesters. europa.eu The structure of the dicarboxylic acid influences the properties of the resulting polymer. mdpi.com |

| Plasticizers | As a plasticizer or a precursor to ester plasticizers for polymers like PVC. mdpi.comnih.gov | Di-carboxylic acids have been shown to reduce the optimal heating temperature in selective laser sintering of polymers. nih.gov Esters of dicarboxylic acids are established as alternatives to phthalate (B1215562) plasticizers. mdpi.com |

Role as a Fluid Processing Agent

The properties of this compound and its derivatives make them potential candidates for use as fluid processing agents. This includes applications in industrial fluids where control of properties like viscosity and lubricity is crucial.

One notable potential application is in the formulation of drilling fluids. google.comjustia.com Drilling fluids, or muds, are complex mixtures used in the extraction of oil and gas to cool and lubricate the drill bit, and to carry rock cuttings to the surface. The performance of these fluids is highly dependent on their chemical composition. A patent for drilling fluid compositions includes dialkyl methylglutarate, a derivative of a structurally similar dicarboxylic acid, as a component in the base oil. google.com This suggests that esters of this compound could potentially be used to modify the rheological properties of drilling fluids.

Potential in Surfactant Development and Applications

Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. They are used in a vast array of products, including detergents, emulsifiers, and foaming agents. The structure of this compound, with its two carboxylic acid groups (hydrophilic part) and a hydrocarbon chain (hydrophobic part), makes it a candidate for the synthesis of novel surfactants.

Dicarboxylic acids are used to create various types of surfactants, including gemini (B1671429) surfactants, which have two hydrophilic head groups and two hydrophobic tails. nih.gov These surfactants often exhibit superior properties compared to conventional single-head, single-tail surfactants. A method for preparing dicarboxylic acid-type gemini surfactants has been reported, highlighting the utility of dicarboxylic acids in this field. nih.gov Furthermore, surfactants based on dicarboxylic amino acids are noted for their chelating properties. researchgate.net

| Surfactant Type | Role of Dicarboxylic Acids | Potential of this compound |

| Anionic Surfactants | The carboxylic acid groups act as the hydrophilic head. | Can be neutralized to form salts with surfactant properties. |

| Gemini Surfactants | Serve as the backbone connecting the two hydrophilic heads. nih.gov | Its structure is suitable for the synthesis of novel gemini surfactants. |

| Bio-based Surfactants | Can be derived from renewable resources. europa.eu | As a potential bio-based building block for sustainable surfactants. |

Microorganism-Mediated Production and Biotransformation Processes

The production of this compound through biotechnological routes offers a sustainable alternative to chemical synthesis. Microorganisms can be harnessed to produce this and other organic acids through fermentation and can also play a role in nutrient cycling in the environment.

Biosynthesis via Fermentation Processes

This compound has been identified as a metabolite in certain fermentation processes. A study on the metabolomics of Italian ryegrass silage found a positive correlation between the abundance of the bacterium Lactiplantibacillus plantarum and the concentration of this compound. frontiersin.orgresearchgate.net This suggests that L. plantarum is capable of producing this acid during fermentation.

Lactiplantibacillus plantarum is a versatile lactic acid bacterium widely used in food fermentations. mdpi.combg.ac.rs It is known to produce various organic acids, and the optimal conditions for this production can be controlled. mdpi.comencyclopedia.pub For instance, the production of lactic acid by L. plantarum is influenced by factors such as pH and temperature, with optimal conditions often being around pH 6.5 and 30°C. mdpi.com While the specific pathway for this compound production by L. plantarum is not fully elucidated, the general conditions for its growth and acid production provide a starting point for optimizing its synthesis through fermentation.

| Microorganism | Fermentation Product | Reported Conditions |

| Lactiplantibacillus plantarum | This compound frontiersin.orgresearchgate.net | Positively correlated with its presence in silage fermentation. frontiersin.org |

| Lactiplantibacillus plantarum | Lactic Acid | Optimal pH 6.5 and temperature 30°C for some strains. mdpi.com |

Role in Nutrient Solubilization by Microorganisms

Microorganisms play a crucial role in making essential nutrients in the soil available to plants. One of the primary mechanisms for this is the production of organic acids. researchgate.net These acids can lower the soil pH and chelate metal cations, which helps to dissolve insoluble mineral phosphates and other nutrients, making them accessible to plants. researchgate.net

While direct evidence for this compound in nutrient solubilization is not yet established, the general principle applies. Microorganisms such as Pseudomonas and Bacillus are known to secrete a variety of organic acids for this purpose. researchgate.net Given that this compound is a dicarboxylic acid produced by microorganisms like Lactiplantibacillus plantarum, it has the chemical potential to contribute to this process. frontiersin.org The presence of two carboxyl groups could enable it to effectively chelate mineral ions and aid in the release of nutrients in the soil.

Future Research Directions and Methodological Advances Pertaining to E 2 Methylglutaconic Acid

Elucidation of Uncharacterized Metabolic Branches and Alternative Pathways

A primary challenge in the field is to fully delineate the metabolic pathways that lead to the accumulation of (E)-2-Methylglutaconic acid, particularly in secondary 3-MGA-urias where the canonical leucine (B10760876) degradation pathway is intact. mdpi.comnih.gov

The Acetyl-CoA Diversion Pathway: In secondary 3-MGA-urias, which are often linked to mitochondrial dysfunction, a leading hypothesis is the "acetyl-CoA diversion pathway". mdpi.comnih.govwiley.com Under conditions of compromised mitochondrial energy metabolism, such as a malfunctioning Krebs cycle or electron transport chain, acetyl-CoA accumulates in the mitochondrial matrix. mdpi.comnih.gov This excess acetyl-CoA is then proposed to be diverted into an alternative route:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (T2). mdpi.comnih.gov

Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to yield (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase 2. mdpi.comnih.gov

Normally, HMG-CoA is cleaved to produce acetoacetate (B1235776) and acetyl-CoA. However, under these pathological conditions, it is dehydrated by 3-methylglutaconyl-CoA hydratase (AUH) to form trans-3-methylglutaconyl-CoA (trans-3MGC-CoA). mdpi.comwiley.com

This intermediate, unable to proceed down the standard leucine pathway, is then hydrolyzed to produce this compound (which is the trans isomer of 3-methylglutaconic acid). wiley.com

Future research must focus on providing direct evidence for this pathway in various forms of secondary 3-MGA-uria, identifying the specific thioesterases responsible for the final hydrolysis step, and understanding the regulatory mechanisms that trigger this diversion.

The Mevalonate (B85504) Shunt Hypothesis: Another proposed, though less substantiated, alternative route is the "mevalonate shunt". mdpi.comnih.gov This hypothesis suggests a link between isoprenoid/cholesterol biosynthesis and the production of 3-MGA. It posits that intermediates from the mevalonate pathway, such as dimethylallyl pyrophosphate, could be shunted from the cytosol to the mitochondria and converted into 3-methylcrotonyl-CoA, a direct precursor to 3MGC-CoA. mdpi.comnih.gov This was particularly speculated for Barth syndrome (3-MGA-uria type II), where patients exhibit both 3-MGA-uria and low cholesterol levels. nih.gov Further metabolomic and isotopic tracing studies are required to validate this proposed shunt and determine its relevance in different patient populations.

Uncharacterized Microbial Pathways: Recent studies in microbiology have hinted at novel pathways involving methylglutaconic acid. For instance, research on Italian ryegrass silage fermentation found a positive correlation between the abundance of Lactiplantibacillus plantarum and the concentration of this compound, suggesting it may be a metabolite in specific microbial processes. frontiersin.org Similarly, Lactococcus lactis has been shown to produce 2-methylbutyric acid from leucine via a complex pathway involving intermediates like HMG-CoA. asm.org Exploring these microbial pathways could provide insights into novel enzymatic reactions and potential evolutionary origins of these metabolic routes, which might have parallels in human metabolism under certain conditions.

Table 1: Proposed Alternative Metabolic Pathways for this compound Formation

| Pathway Name | Proposed Origin | Key Intermediates | Associated Conditions | Key Research Questions |

| Acetyl-CoA Diversion Pathway | Mitochondrial Acetyl-CoA accumulation due to impaired energy metabolism. mdpi.comnih.gov | Acetoacetyl-CoA, (S)-HMG-CoA, trans-3MGC-CoA. mdpi.comnih.gov | Secondary 3-MGA-urias (e.g., Barth syndrome, Costeff syndrome). wiley.commdpi.com | What are the specific triggers and regulatory controls? Which thioesterase is involved? |

| Mevalonate Shunt | Overflow from sterol/isoprenoid biosynthesis. nih.gov | Dimethylallyl pyrophosphate, 3-Methylcrotonyl-CoA. mdpi.comnih.gov | Primarily hypothesized for Barth syndrome (3-MGA-uria type II). nih.gov | Does this pathway exist and what is its contribution to 3-MGA levels? |

| Microbial Metabolism | Bacterial amino acid catabolism. frontiersin.orgasm.org | Isoleucine, Leucine, HMG-CoA. frontiersin.orgasm.org | Silage fermentation (Lactiplantibacillus plantarum), Starvation in Lactococcus lactis. frontiersin.orgasm.org | Can these microbial pathways inform our understanding of analogous human metabolic routes? |

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate diagnosis and monitoring of 3-MGA-uria rely on the precise quantification of this compound and related metabolites in biological fluids, primarily urine. wiley.comnih.gov While established methods are effective, the complexity of the metabolic profiles in these disorders necessitates the development of more advanced analytical technologies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been the gold standard for urinary organic acid analysis for decades. wiley.comnih.gov The technique requires derivatization of the organic acids to make them volatile, followed by separation and detection. nih.gov While robust, it can be limited by the resolution of complex isomeric mixtures and the potential for thermal degradation of analytes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful, non-destructive technique that offers a comprehensive snapshot of metabolites in a sample. nih.govsemanticscholar.org High-resolution NMR (at frequencies >500 MHz) can distinguish between different isomers and identify novel compounds without the need for chromatographic separation. semanticscholar.org It has been successfully used to study urine from patients with 3-MGA-uria, revealing the presence of both cis and trans isomers of 3-methylglutaconic acid. mdpi.com Future advancements will likely involve the use of higher field magnets and sophisticated data analysis software to improve sensitivity and facilitate the identification of subtle metabolic changes, making it a valuable tool for research and potentially for diagnostics. semanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS (B15284909) is emerging as a superior technique for targeted and untargeted metabolomics due to its high sensitivity, specificity, and wide dynamic range. researchgate.netplos.org This method does not typically require derivatization and can separate isomers that are difficult to resolve by GC-MS. researchgate.net The development of high-resolution parallel reaction monitoring (PRM) methods allows for the accurate quantification of a wide range of metabolites, including acylcarnitines and organic acids, simultaneously. acs.org Future work will focus on creating expanded, validated LC-MS/MS panels specifically for 3-MGA-urias and other organic acidurias, enabling more comprehensive metabolic profiling from a single analysis and the discovery of novel biomarkers.

Table 2: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Current Limitations/Future Directions |

| GC-MS | Gas-phase separation of volatile derivatives followed by mass detection. nih.gov | Well-established, robust, extensive spectral libraries. wiley.com | Requires derivatization, potential thermal degradation, limited isomeric resolution. researchgate.net |

| High-Resolution NMR | Detection of nuclear spin properties in a magnetic field. semanticscholar.org | Non-destructive, minimal sample preparation, excellent for isomer identification. nih.govsemanticscholar.org | Lower sensitivity compared to MS, complex data analysis. Future: higher field magnets. semanticscholar.org |

| LC-MS/MS | Liquid-phase separation coupled with two stages of mass analysis. researchgate.net | High sensitivity and specificity, no derivatization needed, suitable for broad profiling. researchgate.netacs.org | Method development can be complex, matrix effects. Future: expanded validated panels. |

Engineering of Microbial Systems for Enhanced Production or Biotransformation Efficiency

Metabolic engineering of microorganisms offers a promising platform for the sustainable production of valuable chemicals, including organic acids. oup.comsci-hub.se While the primary focus for this compound is its role as a disease biomarker, understanding its biosynthesis and developing microbial production systems could have significant research applications, such as providing standards for analytical methods or enabling studies on its biological activities.

Harnessing and Modifying Native Pathways: Microorganisms like Escherichia coli and Bacillus subtilis are workhorses of metabolic engineering. oup.comnih.gov The proposed acetyl-CoA diversion pathway for this compound formation involves enzymes (thiolase, HMG-CoA synthase, hydratase) that have homologs in many microbes. nih.gov A potential strategy would be to engineer a host organism, such as E. coli, by:

Overexpressing the genes encoding the enzymes of this pathway. oup.com

Introducing a heterologous thioesterase with high activity towards trans-3MGC-CoA.

Blocking competing pathways that consume acetyl-CoA to increase flux towards the desired product. nih.gov

Leveraging Isoprenoid Precursor Pathways: The biosynthesis of isoprenoids in bacteria proceeds through the methylerythritol phosphate (B84403) (MEP) pathway, which is distinct from the mevalonate pathway in eukaryotes but also involves complex carbon arrangements. oup.com The extensive work done to engineer E. coli for the production of isoprenoids like amorphadiene (B190566) demonstrates that microbial metabolism is highly plastic and can be rewired to produce complex molecules. oup.com These strategies, which involve balancing precursor supply, managing toxic intermediates, and optimizing enzyme expression, could be adapted for the production of this compound. oup.comsciencedaily.com

Future Prospects: Future research in this area will involve systems metabolic engineering approaches. This includes in silico modeling to predict optimal gene modifications, the use of synthetic biology tools like CRISPR for precise genome editing, and the development of biosensors to enable high-throughput screening of engineered strains. nih.govsciencedaily.com By applying these advanced techniques, it may become feasible to develop microbial cell factories capable of efficiently producing this compound, facilitating further research into its biochemical and pathological roles.

Q & A

Q. How can researchers ensure ethical compliance when using animal models to study this compound-related pathologies?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for sample size justification, humane endpoints, and anesthesia protocols. Publish raw data and detailed methods in repositories like Figshare or Zenodo to enable replication. Disclose conflicts of interest and funding sources in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.